molecular formula C10H13N3O B14885903 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile

Cat. No.: B14885903
M. Wt: 191.23 g/mol
InChI Key: RCFQLDLBODERBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile is a compound that features a pyrrolidine ring attached to a furan ring, with an amino group and a nitrile group attached to the central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile typically involves the formation of the pyrrolidine and furan rings followed by their coupling. One common method involves the reaction of a furan derivative with a pyrrolidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the nitrile group can yield primary amines .

Scientific Research Applications

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The amino and nitrile groups can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-(pyrrolidin-1-yl)furan-2-yl)acetonitrile is unique due to the presence of both the nitrile and amino groups, which provide distinct reactivity and binding properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-amino-2-(5-pyrrolidin-1-ylfuran-2-yl)acetonitrile

InChI

InChI=1S/C10H13N3O/c11-7-8(12)9-3-4-10(14-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6,12H2

InChI Key

RCFQLDLBODERBU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C(C#N)N

Origin of Product

United States

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